3-(4-Fluoro-3,5-dimethylphenyl)propionic acid
Overview
Description
3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is a chemical compound with the CAS Number: 1017779-63-3 . It has a molecular weight of 196.22 and its IUPAC name is 3-(4-fluoro-3,5-dimethylphenyl)propanoic acid . The compound is typically used for laboratory chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h5-6H,3-4H2,1-2H3,(H,13,14) . This indicates the molecular structure of the compound .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder .Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis of new chemical compounds and the development of methodologies for detecting or analyzing chemical substances in various matrices demonstrates the foundational work in synthetic chemistry and analytical applications. For instance, studies on the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones and derivatives of substituted 3-trichlorogermylpropionic acid showcase the exploration of new synthetic routes and the characterization of novel compounds (Hogale et al., 1995) (Hans et al., 2002).
Chemical Sensing and Analysis
- The development of chemical sensors, such as those for mercury ions or fluoride ions, reflects the application of chemical compounds in environmental monitoring and analytical chemistry. These studies illustrate the potential for utilizing specific chemical structures in detecting environmental contaminants or in developing new analytical tools (Zhang et al., 2002) (Wade & Gabbaï, 2009).
Molecular Probes and Fluorescence
- Studies on fluorescent molecular probes and the design of fluorescent solvatochromic dyes indicate the role of specific chemical functionalities in creating tools for biological and chemical research. These applications include the development of probes for studying biological systems or for the detection of specific ions or molecules (Tanaka et al., 2001) (Diwu et al., 1997).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKWKNDSBHCYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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